2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromophenyl group, and a fluorophenylacetamide moiety. Its molecular formula is C24H19BrFN3O2S2, and it has a molecular weight of 544.468 g/mol .
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using thiol reagents.
Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate compound with 4-fluoroaniline to form the desired product.
Chemical Reactions Analysis
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, leading to the suppression of disease progression.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with a chloro group instead of a fluoro group.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: This compound has the fluorophenyl group attached at a different position.
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide: This compound has a chloro and methyl group instead of a fluoro group.
Properties
Molecular Formula |
C22H15BrFN3O2S |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrFN3O2S/c23-14-5-11-17(12-6-14)27-21(29)18-3-1-2-4-19(18)26-22(27)30-13-20(28)25-16-9-7-15(24)8-10-16/h1-12H,13H2,(H,25,28) |
InChI Key |
YJLKYOSBPWVVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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